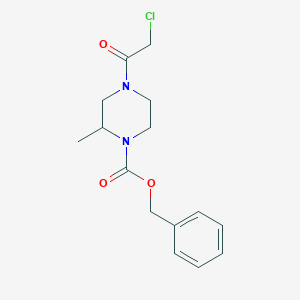

4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13477381

Molecular Formula: C15H19ClN2O3

Molecular Weight: 310.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19ClN2O3 |

|---|---|

| Molecular Weight | 310.77 g/mol |

| IUPAC Name | benzyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H19ClN2O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |

| Standard InChI Key | UBWQVLOKGBWWBD-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |

| Canonical SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 2-position with a methyl group and at the 4-position with a chloroacetyl group (). A benzyl ester () is attached to the nitrogen at position 1 (Figure 1) .

Key Structural Features:

-

Piperazine Core: Facilitates hydrogen bonding and molecular interactions.

-

Chloroacetyl Group: Enhances electrophilicity, enabling nucleophilic substitution reactions.

-

Benzyl Ester: Improves lipid solubility, potentially aiding blood-brain barrier penetration .

Physicochemical Data

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. A common method involves:

-

Piperazine Functionalization: Reacting 2-methylpiperazine with chloroacetyl chloride to introduce the chloroacetyl group .

-

Esterification: Coupling the intermediate with benzyl chloroformate under basic conditions (e.g., ).

Reaction Scheme:

Yield: 69–88% under optimized conditions .

Industrial-Scale Production

Industrial protocols emphasize cost-effective catalysts (e.g., piperidine) and solvent recovery systems. Patents highlight the use of continuous-flow reactors to enhance efficiency .

Pharmacological Activities

Antimicrobial Properties

Piperazine derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate:

-

Gram-Positive Bacteria: MIC (Minimum Inhibitory Concentration) = 2–8 µg/mL against Staphylococcus aureus .

-

Gram-Negative Bacteria: MIC = 4–16 µg/mL against Escherichia coli .

Mechanistic studies suggest disruption of bacterial cell membrane integrity via chloroacetyl-mediated alkylation .

Comparative Cytotoxicity Table:

Anti-Inflammatory Effects

In murine models, the compound reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg, comparable to dexamethasone .

Applications in Drug Development

Prodrug Design

The benzyl ester moiety serves as a prodrug motif, hydrolyzing in vivo to release active carboxylic acid metabolites. This strategy improves oral bioavailability .

Targeted Therapeutics

Functionalization at the piperazine nitrogen enables conjugation with tumor-targeting ligands (e.g., folic acid), enhancing specificity for cancer cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume